molecular formula C20H25N3O B2782372 1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea CAS No. 1105239-67-5

1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea

Cat. No. B2782372
M. Wt: 323.44
InChI Key: NUZHHGRVVILCST-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common name, and structural formula. It may also include the class of compounds it belongs to and its applications.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reagents and conditions of the reaction, the mechanism, and the products formed.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, etc.


Scientific Research Applications

Synthesis and Structural Analysis:

  • Brossi et al. (1960) describe the synthesis of substituted 1-methyl-3,4-dihydro-isoquinolines, which can be converted into compounds similar to 1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea. These compounds have shown analgesic and spasmolytic properties (Brossi et al., 1960).
  • Filali Baba et al. (2019) conducted a study on the crystal structure and Hirshfeld surface analysis of a compound structurally related to 1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea, providing insights into the molecular structure and intermolecular interactions of such compounds (Filali Baba et al., 2019).

Biological Activity and Applications:

  • Asolkar et al. (2004) discovered a new tetrahydroquinoline antibiotic, helquinoline, derived from Janibacter limosus, highlighting the potential of tetrahydroquinoline derivatives in antibiotic development (Asolkar et al., 2004).
  • Jacob et al. (1981) synthesized a series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, examining their dopamine-like properties, indicating the potential of such compounds in developing dopamine agonists (Jacob et al., 1981).

Chemical Properties and Reactions:

  • Adamovich et al. (2021) synthesized new phosphorescent red iridium(III) emitters using a compound structurally related to 1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea, demonstrating its utility in developing novel phosphorescent materials (Adamovich et al., 2021).
  • Wang et al. (2009) explored the asymmetric transfer hydrogenation of quinolines in water, indicating the significance of tetrahydroquinoline structures in organic synthesis and pharmaceutical applications (Wang et al., 2009).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.


Future Directions

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Please note that the availability of this information depends on how much research has been done on the compound. For some compounds, especially those that are less studied, some or all of this information may not be available. If you have access to a laboratory or research facility, you may be able to perform some of these analyses yourself under the guidance of a qualified professional. Always remember to follow safety protocols when handling chemicals.


properties

IUPAC Name

1-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-2-23-14-6-7-17-15-16(10-11-19(17)23)12-13-21-20(24)22-18-8-4-3-5-9-18/h3-5,8-11,15H,2,6-7,12-14H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZHHGRVVILCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea

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